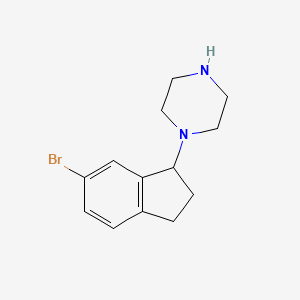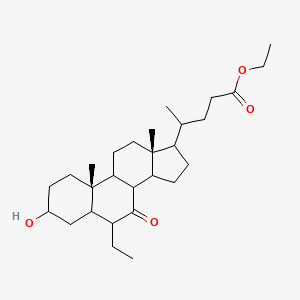
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is a complex organic compound with a unique structure. It belongs to the class of bile acids and derivatives, which are crucial for various biological processes. This compound is characterized by its specific stereochemistry and functional groups, making it a subject of interest in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester typically involves multiple steps, starting from readily available precursors. One common method involves the oxidation of chenodeoxycholic acid to introduce the 7-oxo group, followed by esterification to form the ethyl ester derivative . The reaction conditions often include the use of oxidizing agents such as sodium bromate and sulfuric acid, and the esterification is typically carried out using ethanol in the presence of an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound is optimized for higher yields and purity. The process involves controlled oxidation and esterification steps, with careful monitoring of reaction conditions to minimize impurities and by-products. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 7-oxo group to a hydroxyl group.
Substitution: The ethyl ester group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or alkylated bile acid esters. These derivatives often exhibit different biological activities and properties, making them valuable for further research and applications .
科学的研究の応用
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester has a wide range of scientific research applications:
作用機序
The mechanism of action of (3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, influencing the synthesis and breakdown of cholesterol and other lipids . The compound’s effects are mediated through binding to nuclear receptors and other proteins, leading to changes in gene expression and cellular function .
類似化合物との比較
Similar Compounds
5,6alpha-epoxy-5alpha-cholestan-3beta-ol: This compound shares a similar steroidal structure but differs in its functional groups and stereochemistry.
Cholesterol: A well-known bile acid derivative with a different set of biological functions and properties.
Oxirane derivatives: These compounds have similar structural features but exhibit different reactivity and applications.
Uniqueness
(3alpha,5beta,6alpha)-6-Ethyl-3-hydroxy-7-oxo-cholan-24-oicacid ethylester is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to modulate bile acid metabolism and its potential therapeutic applications set it apart from other similar compounds .
特性
分子式 |
C28H46O4 |
|---|---|
分子量 |
446.7 g/mol |
IUPAC名 |
ethyl 4-[(10S,13R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C28H46O4/c1-6-19-23-16-18(29)12-14-28(23,5)22-13-15-27(4)20(9-10-21(27)25(22)26(19)31)17(3)8-11-24(30)32-7-2/h17-23,25,29H,6-16H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,25?,27-,28-/m1/s1 |
InChIキー |
PRZCLWHVOYRZJL-APDYVAITSA-N |
異性体SMILES |
CCC1C2CC(CC[C@@]2(C3CC[C@]4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
正規SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
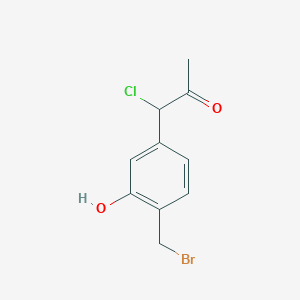
![9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
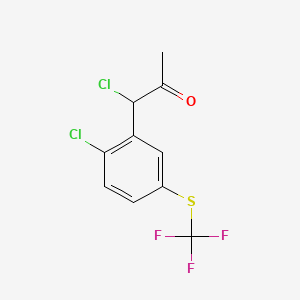
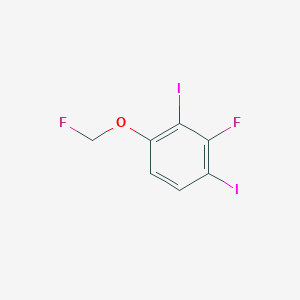
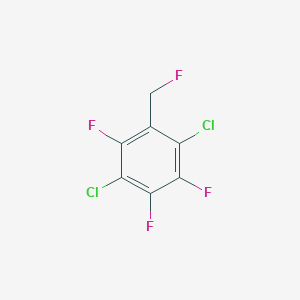
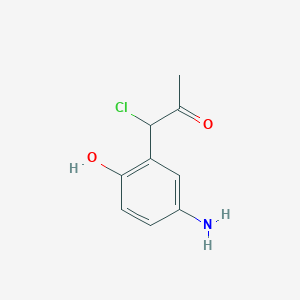
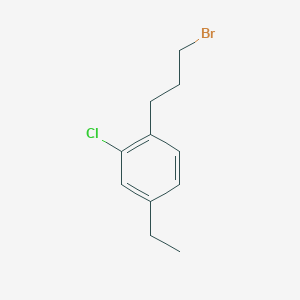
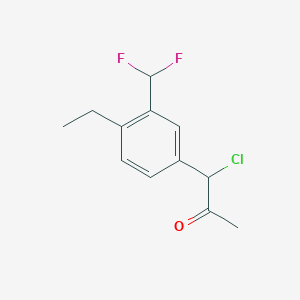
![2-{3-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14055030.png)
![6-(2-chloro-5-fluoropyrimidin-4-yl)-8-fluoro-4-isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14055043.png)
![1,3-bis(5-bromo-4-chlorothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B14055047.png)
